REACTION_CXSMILES
|
O.O.O.O.O.O.[Cl:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Cr+3:12].[Cl:13]([O-:17])(=[O:16])(=[O:15])=[O:14].[Cl:18]([O-:22])(=[O:21])(=[O:20])=[O:19].C(N)CN.[Cr]>O>[Cl:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Cr+3:12].[Cl:13]([O-:17])(=[O:16])(=[O:15])=[O:14].[Cl:18]([O-:22])(=[O:21])(=[O:20])=[O:19] |f:0.1.2.3.4.5.6.7.8.9,13.14.15.16|
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.Cl(=O)(=O)(=O)[O-].[Cr+3].Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
608 μL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
ADDITION
|
Details
|
to mix
|
Type
|
CUSTOM
|
Details
|
A precipitate will form upon addition
|
Type
|
CUSTOM
|
Details
|
Any residual precipitate should be removed
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Cr+3].Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |